アセトクロール

概要

説明

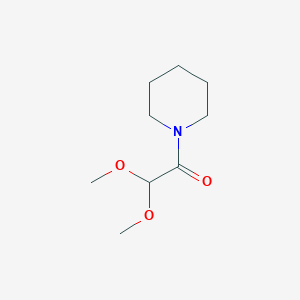

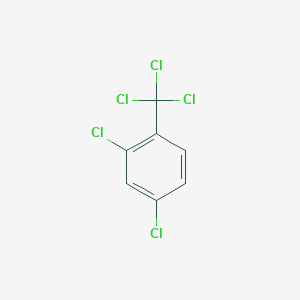

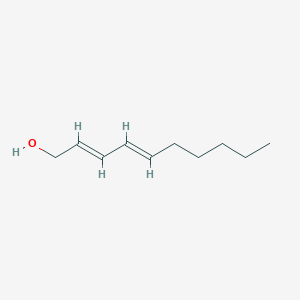

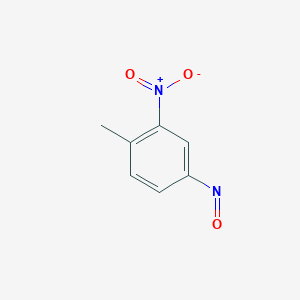

アセトクロールは、クロロアセトアニリド系除草剤に属する選択性前処理型除草剤です。1970年代初頭にモンサント社とゼネカ社によって開発されました。アセトクロールは主に、トウモロコシ、ダイズ、ピーナッツなどの作物における一年生イネ科雑草と広葉雑草の防除に使用されます。 その化学式はC₁₄H₂₀ClNO₂ であり、モル質量は269.77 g/mol です .

科学的研究の応用

Acetochlor has several scientific research applications, including:

作用機序

アセトクロールは、ジベレリン経路に関与するエロンゲース酵素と環化酵素を阻害します。この阻害は、細胞膜の完全性と機能に不可欠な超長鎖脂肪酸の合成を阻害します。 その結果、アセトクロールは、細胞分裂と伸長を阻害することによって、雑草の幼植物の成長を防ぎます .

類似の化合物との比較

アセトクロールは、アalachlor、metolachlor、dimethenamidなどの他のクロロアセトアニリド系除草剤と比較されることが多いです。これらの化合物は、作用機序が似ていますが、化学構造や具体的な用途が異なります。

類似の化合物:

Alachlor: トウモロコシやダイズなどの作物における一年生イネ科雑草と広葉雑草の防除に使用されます。作用機序は似ていますが、化学構造が異なります。

Metolachlor: イネ科雑草と広葉雑草の処理前防除に使用される別のクロロアセトアニリド系除草剤です。幅広い雑草種に対する効果で知られています。

Dimethenamid: トウモロコシ、ダイズ、ピーナッツなどの作物におけるイネ科雑草と広葉雑草の防除に使用されます。

アセトクロールの独自性:

- アセトクロールは、他の除草剤に抵抗性がある特定の雑草種を特に効果的に防除します。

- アセトクロールは半減期が比較的長く、そのため、雑草を長期間防除することができます。

- アセトクロールのエロンゲースと環化酵素の特異的な阻害は、作用機序が異なる他の除草剤とは一線を画すものです .

準備方法

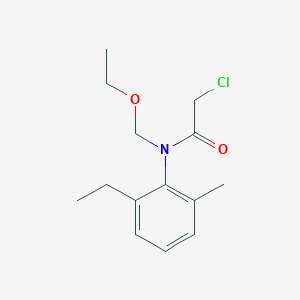

アセトクロールは、2-エチル-6-メチルアニリンから出発する2段階プロセスによって合成されます。最初の段階では、2-エチル-6-メチルアニリンをクロロアセチルクロリドと反応させて、アニリド中間体を形成します。 この中間体は次に、クロロメチルエチルエーテルと水酸化ナトリウムで処理してアセトクロールを生成します .

工業的製造方法:

ステップ1: 2-エチル-6-メチルアニリンは、クロロアセチルクロリドと反応して、アニリド中間体を形成します。

化学反応の分析

アセトクロールは、次のようなさまざまな化学反応を起こします。

酸化: アセトクロールは、酸化されてさまざまな代謝産物を形成することができます。一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 還元反応は、アセトクロールを対応するアミン誘導体に転換させることができます。水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

置換: アセトクロールは、求核置換反応を起こすことができ、この反応では、塩素原子が水酸化物イオンやアミンなどの他の求核剤によって置換されます.

一般的な試薬と条件:

酸化: 過酸化水素、過マンガン酸カリウム。

還元: 水素化ホウ素ナトリウム。

置換: 水酸化物イオン、アミン。

生成される主な生成物:

- 酸化生成物には、さまざまな代謝産物が含まれます。

- 還元生成物には、アミン誘導体が含まれます。

- 置換生成物は、使用される求核剤によって異なります .

科学研究への応用

アセトクロールは、次のようないくつかの科学研究への応用があります。

化学: アセトクロールは、クロロアセトアニリド系除草剤の環境運命と分解を研究するためのモデル化合物として使用されます。

生物学: アセトクロールが土壌微生物や水生生物などの非標的生物に及ぼす影響に関する研究は、その生態学的影響を理解するのに役立ちます。

医学: アセトクロールは直接医薬品として使用されていませんが、アセトクロールの潜在的な健康への影響、例えば、ヒト発がん性物質として分類されていることなどは、曝露に関連するリスクを評価するために研究されています.

工業: アセトクロールは、雑草を防除し、作物の収量を向上させ、手作業による除草の必要性を減らすために、農業で広く使用されています.

類似化合物との比較

Alachlor: Used for controlling annual grasses and broadleaf weeds in crops like corn and soybeans. It has a similar mode of action but differs in its chemical structure.

Metolachlor: Another chloroacetanilide herbicide used for pre-emergent control of grasses and broadleaf weeds. It is known for its effectiveness in controlling a wide range of weed species.

Dimethenamid: Used for controlling grasses and broadleaf weeds in crops such as corn, soybeans, and peanuts.

Uniqueness of Acetochlor:

- Acetochlor is particularly effective in controlling certain weed species that are resistant to other herbicides.

- It has a relatively long half-life, making it effective for extended weed control.

- Acetochlor’s specific inhibition of elongase and cyclization enzymes sets it apart from other herbicides with different modes of action .

特性

IUPAC Name |

2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO2/c1-4-12-8-6-7-11(3)14(12)16(10-18-5-2)13(17)9-15/h6-8H,4-5,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTNQPKFIQCLBDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N(COCC)C(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023848 | |

| Record name | Acetochlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light amber to violet oily liquid; [HSDB] Light yellow liquid; [MSDSonline] | |

| Record name | Acetochlor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3414 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

BP: 172 °C at 5 mm Hg, BP: 134 °C at 0.4 torr | |

| Record name | ACETOCHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

>93 °C (tag closed cup) | |

| Record name | ACETOCHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 233 mg/L at 25 °C, Soluble in 1,2-dichloroethane, p-xylene, n-heptane, Soluble in alcohol, acetone, toluene, carbon tetrachloride, Soluble in diethyl ether, benzene, chloroform, ethyl acetate | |

| Record name | ACETOCHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.136 g/mL at 20 °C; 1.107 g/mL at 25 °C; 1.1 g/mL at 30 °C | |

| Record name | ACETOCHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000028 [mmHg], 2.2X10-2 mPa /1.67X10-7 mm Hg/ at 20 °C | |

| Record name | Acetochlor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3414 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETOCHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, viscous liquid, Pale straw-colored oil, Thick, oily liquid, light amber to violet | |

CAS No. |

34256-82-1 | |

| Record name | Acetochlor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34256-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetochlor [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034256821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetochlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETOCHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L08WMO94K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACETOCHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

10.6 °C | |

| Record name | ACETOCHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mode of action of acetochlor?

A1: Acetochlor is a herbicide that primarily acts by inhibiting the very-long-chain fatty acid (VLCFA) elongase enzyme. [] This enzyme is crucial for the biosynthesis of lipids, which are essential components of cell membranes. [, ]

Q2: What are the downstream effects of acetochlor's inhibition of VLCFA elongase?

A2: By inhibiting VLCFA elongase, acetochlor disrupts lipid biosynthesis, ultimately leading to the disruption of cell membrane formation and function. [, ] This disruption is particularly detrimental to emerging seedlings, making acetochlor effective as a pre-emergence herbicide. [, ]

Q3: What is the molecular formula and weight of acetochlor?

A3: The molecular formula of acetochlor is C14H20ClNO2, and its molecular weight is 269.77 g/mol.

Q4: Does the formulation of acetochlor affect its efficacy?

A4: Yes, research indicates that microencapsulated (ME) formulations of acetochlor tend to be less injurious to crops like rice and corn compared to emulsifiable concentrate (EC) formulations. [, , ] This difference is likely due to the controlled release mechanism of ME formulations, which can reduce the risk of immediate absorption and potential phytotoxicity. []

Q5: How does acetochlor behave in different soil types?

A5: Acetochlor's behavior in soil is influenced by factors like soil texture and organic matter content. [, , ] In general, acetochlor tends to persist longer in finer-textured soils with higher organic matter content. [, ] Its adsorption to soil components can be affected by the presence of substances like humic acid, surfactants, and fertilizers. []

Q6: Have computational methods been used to study acetochlor?

A7: Yes, computational methods like molecular modeling and quantitative structure-activity relationship (QSAR) studies have been employed to understand the relationship between acetochlor's structure and its herbicidal activity. [] These methods can provide insights into the molecular interactions between acetochlor and its target enzyme, VLCFA elongase.

Q7: Are there formulation strategies to improve acetochlor's stability or delivery?

A10: Yes, microencapsulation has been explored as a formulation strategy to improve the stability and delivery of acetochlor. [, , ] This technology can help control the release of the herbicide, potentially extending its efficacy and reducing its environmental impact. []

Q8: What are the environmental concerns associated with acetochlor use?

A11: While acetochlor is not considered highly persistent in the environment, its presence has been detected in water resources, including groundwater, drainage water, and rivers. [, ] Monitoring studies have investigated its transport and fate in the environment to assess potential risks. [, ]

Q9: What are the known toxicological effects of acetochlor?

A12: Acetochlor has been classified as a "probable human carcinogen" based on animal studies. [, , ] It has also been shown to induce nasal tumors in rats at high doses. [] Studies on zebrafish larvae indicated potential endocrine-disrupting effects, particularly on the thyroid system. [] Other studies on earthworms and amphibians have highlighted the potential for acetochlor to negatively impact these organisms. [, , , ]

Q10: How does acetochlor degrade in the environment?

A13: Acetochlor degradation in soil is primarily driven by microbial activity. [, ] Studies using sterilized and non-sterile soil have demonstrated the significant role of microorganisms in breaking down the compound. [] Biodegradation pathways involve the formation of metabolites like acetochlor-ethane sulphonic acid and acetochlor-oxanilic acid. []

Q11: Are there alternative herbicides to acetochlor?

A15: Yes, several other herbicides are available with varying modes of action, including pendimethalin, pyroxasulfone, saflufenacil, S-metolachlor, atrazine, flumetsulam, dicamba, isoxaflutole/diflufenican, and mesotrione. [, , , , , , , ] The choice of herbicide often depends on factors like the target weed spectrum, crop tolerance, and resistance management considerations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。